REACTION_CXSMILES
|
[CH3:1][SH:2].[H-].[Na+].[C:5](=[O:7])=[O:6].[F:8][C:9]([F:13])=[C:10]([F:12])[F:11].Cl>CS(C)=O.O>[CH3:1][S:2][C:10]([F:12])([F:11])[C:9]([F:13])([F:8])[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CS
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(=C(F)F)F
|
Type
|
CUSTOM
|
Details
|
shaken at 50° for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
NaSCH3 was prepared
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted continuously with ether
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles from the extracts at 5 mm
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC(C(C(=O)O)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 94.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |